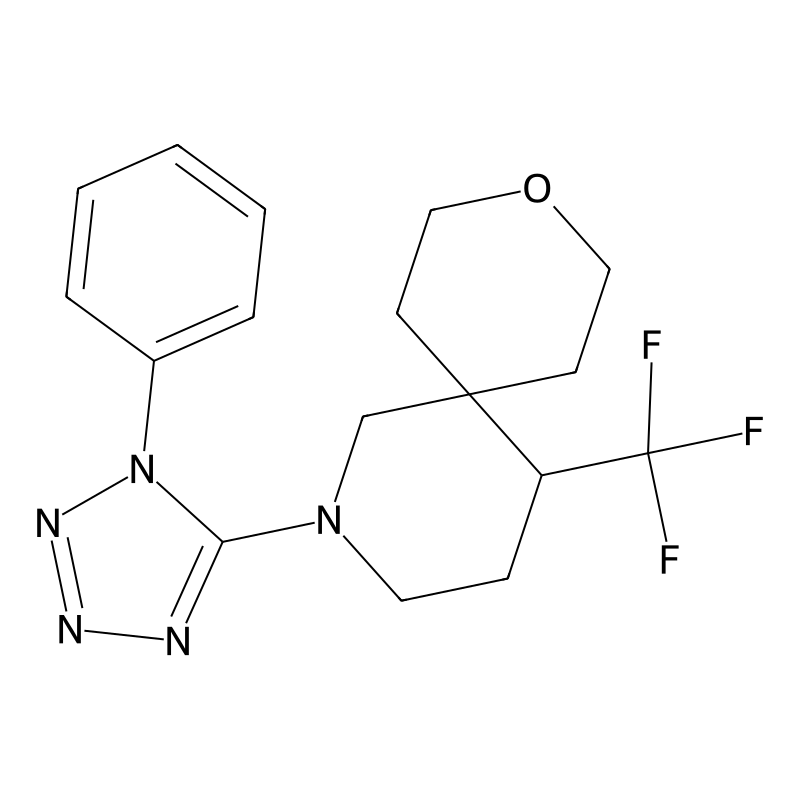

2-(1-Phenyltetrazol-5-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Catalog No.

S7089012

CAS No.

M.F

C17H20F3N5O

M. Wt

367.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(1-Phenyltetrazol-5-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

IUPAC Name

2-(1-phenyltetrazol-5-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Molecular Formula

C17H20F3N5O

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C17H20F3N5O/c18-17(19,20)14-6-9-24(12-16(14)7-10-26-11-8-16)15-21-22-23-25(15)13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

VADOCWYXDDPJPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2(C1C(F)(F)F)CCOCC2)C3=NN=NN3C4=CC=CC=C4

2-(1-Phenyltetrazol-5-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, commonly referred to as FTDOA, is a highly specialized chemical compound that has gained a significant amount of attention from the scientific community. This paper aims to provide a comprehensive overview of this chemical, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

FTDOA is a complex chemical compound that was first synthesized by researchers at the University of Illinois in the USA. The compound is composed of a tetrazole ring, a spirolactam ring, and a tertiary amine ring. The resulting structure is highly complex and has a unique combination of chemical properties that make it useful in a variety of applications.

FTDOA is a white crystalline solid with a molecular weight of 363.4 g/mol. It has a melting point of 156-157°C and is soluble in various organic solvents, including methanol, ethanol, and chloroform. The compound is highly stable and can withstand high temperatures and pressures.

FTDOA can be synthesized through a multistep process starting with commercially available starting materials. The synthetic route includes the formation of a tetrazole ring, followed by the reaction with an aminophenol to create the spirolactam ring, and finally, the reaction with an isocyanate to create the tertiary amine ring. The resulting product is then purified through a series of recrystallizations.

FTDOA can be analyzed through a variety of analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These techniques can be used to determine the purity of the compound and to identify any impurities that may be present.

FTDOA has been shown to have a variety of biological properties, including antifungal, antibacterial, and antitumor activity. Studies have also shown that the compound can enhance the immune response in animals.

Limited studies have been conducted on the toxicity of FTDOA, but the available data suggests that the compound is relatively safe when used in scientific experiments. However, caution should be taken when handling the compound due to its potential for skin and eye irritation.

FTDOA has a variety of potential applications in scientific experiments, including as a pharmaceutical intermediate, as a building block for the synthesis of new compounds, and as a tool for studying complex biological pathways.

Research on FTDOA is still in its early stages, and much remains to be discovered about the chemical and its potential applications.

FTDOA has the potential to have a significant impact in a variety of fields, including medicine, agriculture, and materials science. Its unique combination of properties makes it useful for a wide range of applications.

One of the main limitations of FTDOA is its cost and complexity of synthesis. However, continued research into more efficient synthetic routes and commercial production methods could overcome this limitation. Additionally, more research is needed to fully understand the biological mechanisms of FTDOA and to explore its potential in new applications.

Some potential future directions for research on FTDOA include:

- Investigating the use of FTDOA in the development of new pharmaceuticals

- Exploring the potential of FTDOA in materials science, such as for use in catalysis or as a building block for new polymers

- Studying the potential of FTDOA in agriculture as a pesticide or fungicide

- Investigating the use of FTDOA in the development of new sensors or probes for biological or environmental monitoring.

- Investigating the use of FTDOA in the development of new pharmaceuticals

- Exploring the potential of FTDOA in materials science, such as for use in catalysis or as a building block for new polymers

- Studying the potential of FTDOA in agriculture as a pesticide or fungicide

- Investigating the use of FTDOA in the development of new sensors or probes for biological or environmental monitoring.

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

367.16199476 g/mol

Monoisotopic Mass

367.16199476 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds